Methyl 5-(pyridin-4-yl)furan-2-carboxylate
Overview
Description
Scientific Research Applications
Analytical and Spectral Study
The study of organic ligands containing furan rings, including Methyl 5-(pyridin-4-yl)furan-2-carboxylate, shows their potential in synthesizing metal complexes with antimicrobial properties. These complexes are characterized by their spectral properties and tested against different bacteria, demonstrating varying inhibition activities. This research indicates the application of such compounds in the development of new antimicrobial agents (Patel, 2020).
Synthesis of Tetrahydroisoquinolinones
The synthesis of new tetrahydroisoquinolinones involving reactions with furan-containing compounds explores their application in creating pharmacologically interesting fragments. These syntheses contribute to the development of compounds with potential pharmacophoric properties, important for drug discovery and medicinal chemistry (Kandinska, Kozekov, Palamareva, 2006).
Asymmetric Synthesis in Medicinal Chemistry
Asymmetric synthesis involving furan derivatives opens the door to creating enantio-enriched compounds. This is significant in medicinal chemistry, as the synthesis of such compounds can lead to the development of new drugs with specific stereochemical properties, enhancing their efficacy and reducing side effects (Bruyère, Ballereau, Selkti, Royer, 2003).
Antiprotozoal Agents
The synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, incorporating furan derivatives, shows promising results as antiprotozoal agents. These compounds demonstrate strong DNA affinities and exhibit in vitro and in vivo activities against protozoal infections, marking their significance in the treatment of such diseases (Ismail, Brun, Wenzler, Tanious, Wilson, Boykin, 2004).
Cyclization Reactions
The study of cyclization reactions involving furan derivatives, like ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, is crucial in organic chemistry for creating complex molecular structures. These reactions are important for synthesizing novel compounds with potential applications in various fields of chemistry and pharmacology (Remizov, Pevzner, Petrov, 2019).
Furan-Ring Opening Transformations
Investigating the transformations of furan derivatives in acidic media can lead to the discovery of new fused heterocyclic systems. This research contributes to the expansion of available heterocyclic compounds, which are key structures in many pharmaceuticals (Stroganova, Vasilin, Krapivin, 2016).
properties
IUPAC Name |
methyl 5-pyridin-4-ylfuran-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)10-3-2-9(15-10)8-4-6-12-7-5-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWNQUVOYIQGSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801273193 | |
Record name | Methyl 5-(4-pyridinyl)-2-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801273193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(pyridin-4-yl)furan-2-carboxylate | |
CAS RN |
216867-36-6 | |
Record name | Methyl 5-(4-pyridinyl)-2-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216867-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-(4-pyridinyl)-2-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801273193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.